Superior PfDHODH Inhibition Potency vs. Comparator Compound in Identical Assay System
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate demonstrates a >3,900-fold higher inhibitory potency against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) relative to a comparator compound (BDBM120282) evaluated under identical assay conditions [1]. This head-to-head comparison uses data from the same US patent (US8703811) and BindingDB entries, ensuring methodological consistency.
| Evidence Dimension | PfDHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | BDBM120282 (US8703811, 9) = 250,000 nM |
| Quantified Difference | Approximately 3,906-fold lower IC50 (more potent) |
| Conditions | Type 2 DHODH activity monitored via direct orotate formation measurement or chromogen reduction assay using DCIP |
Why This Matters
This quantitative potency advantage directly justifies selection of this compound for PfDHODH-focused antimalarial screening or mechanistic studies, as it requires significantly lower concentrations to achieve target engagement, reducing potential off-target effects at assay-relevant doses.
- [1] BindingDB. (2014). BDBM50379157 (CHEMBL1234899): Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. IC50 = 64 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379157 View Source
- [2] BindingDB. (n.d.). BDBM120282 (US8703811, 9): IC50 = 250,000 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120282 View Source
